molecular formula C8H8ClF2N B2897767 [2-Chloro-4-(difluoromethyl)phenyl]methanamine CAS No. 1557399-40-2

[2-Chloro-4-(difluoromethyl)phenyl]methanamine

Cat. No.: B2897767
CAS No.: 1557399-40-2
M. Wt: 191.61
InChI Key: WWQBJFZFKUJZOM-UHFFFAOYSA-N
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Description

[2-Chloro-4-(difluoromethyl)phenyl]methanamine: is an organic compound with the molecular formula C8H8ClF2N. It is characterized by the presence of a chloro group, a difluoromethyl group, and a methanamine group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-4-(difluoromethyl)benzaldehyde with ammonia or an amine under reductive amination conditions . This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.

Industrial Production Methods: Industrial production of [2-Chloro-4-(difluoromethyl)phenyl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-Chloro-4-(difluoromethyl)phenyl]methanamine depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Biological Activity

[2-Chloro-4-(difluoromethyl)phenyl]methanamine, also known by its CAS number 1557399-40-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C8H8ClF2N
  • Molecular Weight : 195.6 g/mol
  • Structure : The compound features a chloro group and a difluoromethyl substituent on a phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for binding to enzymes and receptors, potentially influencing biochemical pathways.

Mode of Action

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), a target for antimalarial drugs. This inhibition disrupts the pyrimidine biosynthesis pathway in Plasmodium species, effectively reducing parasite viability .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial and antiparasitic properties. In vitro assays have shown activity against various strains of bacteria and protozoa, including:

  • Staphylococcus aureus : The compound showed strong binding interactions with virulence factors, indicating potential as an antibacterial agent.
  • Plasmodium falciparum : It demonstrated inhibitory effects against both chloroquine-sensitive and resistant strains .

Cytotoxicity and Selectivity

While the compound exhibits promising antimicrobial activities, its cytotoxic effects on human cell lines have been assessed. Preliminary results indicate moderate toxicity levels, suggesting that further optimization is necessary to enhance selectivity towards pathogenic organisms while minimizing harm to human cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption : The compound's lipophilicity (logP = 2.4) suggests good absorption characteristics.
  • Distribution : Studies indicate favorable tissue distribution patterns.
  • Metabolism : Metabolic stability remains a focus of ongoing research; modifications to enhance solubility and reduce metabolic degradation are being explored.
  • Excretion : The elimination pathways are not fully elucidated but are essential for understanding the compound's overall pharmacokinetics .

Case Studies

Several studies have investigated the efficacy of this compound in various applications:

  • Antimalarial Studies : A study focusing on the inhibition of DHODH highlighted the compound's potential as a lead for new antimalarial therapies. It showed promising results in reducing parasitemia in mouse models infected with Plasmodium berghei .
  • Antibacterial Activity : Research examining the interactions with Staphylococcus aureus revealed that halogenated derivatives like this compound could serve as effective antibacterial agents due to their ability to disrupt bacterial membrane integrity .

Properties

IUPAC Name

[2-chloro-4-(difluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQBJFZFKUJZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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